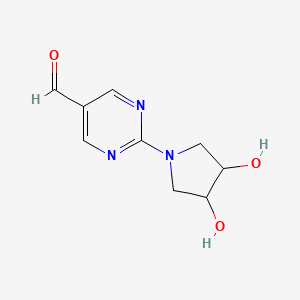

2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Description

2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 3,4-dihydroxypyrrolidine substituent at the 2-position and a formyl group at the 5-position of the pyrimidine ring. The dihydroxypyrrolidine moiety provides stereochemical complexity and hydrogen-bonding capabilities, which may enhance enantioselectivity in reactions involving diisopropylzinc (i-Pr₂Zn) and pyrimidine-5-carbaldehyde derivatives . Such reactions are critical in asymmetric autocatalysis, where even trace amounts of chiral initiators (e.g., amino acids or alcohols) can induce high enantiomeric excess (ee) in pyrimidyl alkanol products .

Properties

Molecular Formula |

C9H11N3O3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(3,4-dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C9H11N3O3/c13-5-6-1-10-9(11-2-6)12-3-7(14)8(15)4-12/h1-2,5,7-8,14-15H,3-4H2 |

InChI Key |

WURNDFXOAXLRCK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1C2=NC=C(C=N2)C=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde generally involves:

- Construction or functionalization of the pyrimidine ring bearing the aldehyde group at the 5-position.

- Introduction of the 3,4-dihydroxypyrrolidin-1-yl substituent at the 2-position via nucleophilic substitution or palladium-catalyzed coupling.

- Protection and deprotection steps to manage the sensitive dihydroxyl groups on the pyrrolidine ring.

Palladium-Catalyzed Coupling Approach

A notable approach adapted from analogous oxazolidinone derivatives synthesis involves palladium-catalyzed cross-coupling reactions between a trimethylstannyl-substituted heterocycle and a halogenated pyrimidine derivative. This method is efficient for introducing nitrogen-containing heterocyclic substituents onto pyrimidine rings.

- Preparation of a trimethylstannyl derivative of the 3,4-dihydroxypyrrolidine or an oxazolidinone analogue.

- Halogenation of the pyrimidine ring at the 2-position (e.g., iodination or bromination).

- Palladium(0) or palladium(II)-catalyzed Stille coupling between the stannylated pyrrolidine and halogenated pyrimidine to afford the coupled product.

| Step | Conditions | Notes |

|---|---|---|

| Halogenation of pyrimidine | Iodine monochloride (ICl) or iodine + AgCF3COO | Room temperature, selective halogenation |

| Stannylation of pyrrolidine | Hexamethylditin, Pd catalyst, 90–120 °C | Solvents: 1,4-dioxane, DMF, or THF |

| Coupling reaction | Pd(0) or Pd(II) catalyst, 60–150 °C, 30 min–12 h | Solvents as above; inert atmosphere |

This method is adapted from patent literature describing oxazolidinone derivatives and their coupling with pyridine or pyrimidine moieties.

Alternative Synthetic Routes

While direct literature on the exact compound is limited, related synthetic methodologies provide insights:

- Paal–Knorr Pyrrole Synthesis: Using 1,4-dicarbonyl compounds and amines to form pyrrole rings, which can be functionalized further to introduce hydroxyl groups on the pyrrolidine ring.

- Sustainable Synthesis Using 3-Hydroxy-2-pyrones: Reacting primary amines with 3-hydroxy-2-pyrones to form N-substituted pyrroles under mild conditions, which could be adapted to generate the pyrrolidine moiety with dihydroxylation.

- Multicomponent Reactions for Aldehyde-Functionalized Heterocycles: Synthesizing aldehyde-bearing heterocycles through condensation and cyclization reactions catalyzed by acids like humic acid, followed by purification and characterization.

These methods provide alternative or complementary routes to access the pyrrolidinyl-pyrimidine aldehyde scaffold.

Detailed Research Results and Data

Palladium-Catalyzed Coupling Reaction Data

| Parameter | Value/Condition | Outcome |

|---|---|---|

| Catalyst | Pd(0) (e.g., tetrakistriphenylphosphine palladium) or Pd(II) | Effective for coupling |

| Temperature | 60–150 °C | Optimal coupling within 30 min to 12 h |

| Solvent | 1,4-Dioxane, DMF, or THF | Good solubility and reaction medium |

| Yield | Moderate to high (dependent on substrate purity) | Efficient substitution at 2-position |

| Halogen source | Iodine monochloride (ICl) or iodine + silver trifluoroacetate | Selective halogenation of pyrimidine ring |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR used to confirm substitution patterns and purity.

- Infrared Spectroscopy (IR): Identification of aldehyde carbonyl stretch (~1700 cm$$^{-1}$$) and hydroxyl groups.

- Elemental Analysis: Confirms molecular formula and purity.

- Thin Layer Chromatography (TLC): Monitoring reaction progress and purification.

Example Reaction Scheme (Adapted)

$$

\text{Pyrimidine-5-carbaldehyde} + \text{ICl} \rightarrow \text{2-iodo-pyrimidine-5-carbaldehyde}

$$

$$

\text{3,4-Dihydroxypyrrolidine derivative} + \text{Hexamethylditin} \xrightarrow[\text{Pd catalyst}]{90-120^\circ C} \text{Trimethylstannyl derivative}

$$

$$

\text{2-iodo-pyrimidine-5-carbaldehyde} + \text{Trimethylstannyl-3,4-dihydroxypyrrolidine} \xrightarrow[\text{Pd catalyst}]{60-150^\circ C} \text{2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde}

$$

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed Stille coupling | Trimethylstannyl pyrrolidine, halogenated pyrimidine, Pd catalyst, 60–150 °C | High regioselectivity, well-established | Requires organostannane reagents, toxic byproducts |

| Paal–Knorr reaction + functionalization | 1,4-dicarbonyls + amines, acid catalysis | Simple, mild conditions | May require multiple steps for hydroxylation |

| Sustainable synthesis via 3-hydroxy-2-pyrones | Primary amines, 3-hydroxy-2-pyrones, mild heating or aqueous media | Green chemistry approach | Limited direct application to pyrimidine scaffold |

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

- Oxidation can yield pyrrolidine-2,3-dione derivatives.

- Reduction can produce 2-(3,4-dihydroxypyrrolidin-1-yl)pyrimidine-5-methanol.

- Substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Features of Pyrimidine-5-carbaldehyde Derivatives

Stereochemical Outcomes and Catalytic Performance

- The dihydroxypyrrolidine substituent in the target compound likely enhances enantioselectivity through hydrogen bonding, a feature absent in analogs like 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde. In asymmetric autocatalysis, pyrimidine-5-carbaldehyde derivatives produce pyrimidyl alkanols with high ee (≥90%) when chiral initiators (e.g., (S)-1-phenethyl alcohol) are used .

- Temperature sensitivity is noted: Reactions at 0°C with (S)-1-phenethyl alcohol yield (S)-pyrimidyl alkanol with high ee, whereas structural variations (e.g., fluorophenyl groups) may alter reaction kinetics or stereochemical pathways .

Biological Activity

2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde, also known by its CAS number 2137092-87-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 209.20 g/mol

- Structure : The compound features a pyrimidine ring substituted with a pyrrolidine moiety that contains hydroxyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit potent anticancer properties. For instance, a study highlighted the efficacy of similar compounds against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 16 | MCF-7 | 0.09 |

| 16 | A549 | 0.03 |

| 16 | Colo-205 | 0.01 |

| 16 | A2780 | 0.12 |

Compound 16 showed superior activity compared to standard treatments across all tested lines, indicating the potential of related compounds in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains. In vitro tests revealed that certain pyrimidine derivatives displayed significant antibacterial activity:

| Strain | MIC (µg/mL) |

|---|---|

| E. coli | 200 |

| S. aureus | 200 |

| K. pneumoniae | Not Detected |

| P. aeruginosa | Not Detected |

These results suggest that the compound could serve as a basis for developing new antibacterial agents .

Neuroprotective Effects

Research into neuroprotective activities has shown that compounds similar to 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can inhibit acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment:

| Compound | AChE Inhibition (%) |

|---|---|

| 44 | 16.00 |

This inhibition suggests potential applications in treating neurodegenerative diseases .

Case Studies

- Anticancer Study : A study investigated the cytotoxic effects of several pyrimidine derivatives on HepG2 and HCT-116 cells, revealing that certain derivatives achieved over 65% cytotoxicity at concentrations around 250 μM after 72 hours.

- Antimicrobial Evaluation : Another study assessed synthesized compounds against seven microbial strains, finding significant growth inhibition at concentrations of 800 μg/mL for both Gram-positive and Gram-negative bacteria.

- Neuroprotective Research : A recent investigation into anti-Alzheimer's agents found that specific derivatives demonstrated enhanced AChE inhibition compared to standard drugs, indicating their potential in cognitive enhancement therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.